Product packaging for 2-(Fluoromethyl)-6-methylmorpholine(Cat. No.:)

2-(Fluoromethyl)-6-methylmorpholine

Cat. No.: B13180353
M. Wt: 133.16 g/mol
InChI Key: ZUJQAGOVBUTMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fluoromethyl)-6-methylmorpholine is a fluorinated morpholine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block, particularly for the construction of more complex molecules targeting the central nervous system (CNS). The incorporation of both the morpholine ring and a fluorine atom is a established strategy to fine-tune the physicochemical properties of drug candidates, potentially enhancing their metabolic stability, membrane permeability, and bioavailability . The morpholine ring is a ubiquitous pharmacophore in marketed pharmaceuticals, known for its ability to improve aqueous solubility and contribute to a favorable balance between lipophilicity and hydrophilicity, which is crucial for blood-brain barrier (BBB) penetration in CNS-active compounds . The additional fluoromethyl substituent on the morpholine ring offers a valuable handle for further chemical modification and can be used to modulate electronic properties, lipophilicity, and the overall conformational profile of the molecule, as fluorination is a common tactic in modern lead optimization . This reagent is strictly for research applications and is a valuable tool for chemists working in the synthesis of potential enzyme inhibitors, receptor modulators, and other bioactive molecules. Researchers can leverage this compound to explore new chemical space in their quest to develop treatments for various disorders. Applications: This product is intended for research purposes only. It is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. It is commonly used in the preparation of potential enzyme inhibitors and receptor ligands. Safety Notice: For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FNO B13180353 2-(Fluoromethyl)-6-methylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-(fluoromethyl)-6-methylmorpholine

InChI

InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3

InChI Key

ZUJQAGOVBUTMDF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)CF

Origin of Product

United States

Stereochemical Research Pertaining to 2 Fluoromethyl 6 Methylmorpholine

Chiral Recognition and Resolution Techniques for Enantiopure 2-(Fluoromethyl)-6-methylmorpholine

The separation of enantiomers, a critical step in the development of stereochemically pure compounds, can be achieved through various resolution techniques. For a racemic mixture of this compound, which exists as (2R,6R), (2S,6S), (2R,6S), and (2S,6R) stereoisomers, several established methods could be applied.

One common approach is the use of a chiral resolving agent to form diastereomeric salts. youtube.com This process involves reacting the racemic morpholine (B109124) with a single enantiomer of a chiral acid to create a mixture of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. youtube.com Subsequently, the individual diastereomers can be treated to remove the resolving agent, yielding the enantiomerically pure morpholine.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomers. google.com The choice of CSP is crucial and would need to be empirically determined for this compound. Patents for similar chiral 2-aryl morpholines have detailed the use of specific chiral columns, such as Chiralpak®, to determine enantiomeric ratios. google.com

Enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation.

Conformational Analysis of the this compound Ring System

The spatial arrangement of atoms in the this compound ring system is crucial for its chemical reactivity and biological interactions. The morpholine ring typically adopts a chair conformation to minimize steric strain.

Influence of Fluoromethyl and Methyl Substituents on Morpholine Ring Conformation

The presence of both a fluoromethyl group at the C2 position and a methyl group at the C6 position introduces significant conformational considerations. In a chair conformation, these substituents can occupy either an axial or an equatorial position. The relative stability of these conformations is dictated by the steric bulk of the substituents and potential intramolecular interactions. Generally, larger substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

For this compound, a conformational equilibrium would exist between the diaxial and diequatorial forms for the cis and trans isomers. The preference for one conformation over the other would depend on the energetic balance of these steric interactions.

Spectroscopic and Computational Approaches to Conformational Elucidation

The precise conformation of this compound isomers in solution and the solid state could be determined using a combination of spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which helps in assigning their relative stereochemistry and conformational preferences.

Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for calculating the relative energies of different conformations and predicting the most stable structures. acs.org These theoretical calculations, when combined with experimental data from techniques like infrared (IR) spectroscopy and X-ray crystallography, can provide a comprehensive understanding of the conformational landscape of the molecule. For the parent morpholine molecule, advanced techniques like IR resonant vacuum ultraviolet photoionization spectroscopy have been used to precisely determine the conformational stability of its chair conformers. acs.org

Diastereoselective Synthesis of this compound Isomers

The controlled synthesis of specific diastereomers of this compound is a significant synthetic challenge. General strategies for the stereoselective synthesis of substituted morpholines often rely on starting from enantiomerically pure precursors.

For instance, a plausible route could involve the cyclization of a chiral amino alcohol with a suitable electrophile. The stereochemistry of the starting amino alcohol would dictate the stereochemistry at one of the chiral centers in the resulting morpholine ring. The introduction of the second chiral center would then need to be controlled through a diastereoselective reaction.

Recent advances in synthetic methodology have described palladium-catalyzed carboamination reactions to produce cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.govacs.org Similar strategies could potentially be adapted for the synthesis of 2,6-disubstituted morpholines like the target compound. Furthermore, multicomponent reactions have emerged as a powerful tool for the de novo assembly of highly substituted morpholines, offering a modular approach to control the substitution pattern. acs.org

Evaluation of Stereoisomer Stability and Interconversion Pathways for this compound

The relative stability of the different stereoisomers of this compound would be a function of the steric and electronic effects of the substituents. Computational studies could provide valuable insights into the ground-state energies of the (2R,6R), (2S,6S), (2R,6S), and (2S,6R) isomers.

The potential for interconversion between stereoisomers under different conditions is also an important consideration. While the covalent bonds of the chiral centers are generally stable, epimerization at one of the centers could be possible under certain acidic or basic conditions, leading to a change in the diastereomeric ratio. The investigation of these potential interconversion pathways would be crucial for understanding the compound's stability and handling.

Mechanistic Organic Chemistry and Reactivity of 2 Fluoromethyl 6 Methylmorpholine

Elucidation of Reaction Mechanisms Involving the Fluoromethyl Group in 2-(Fluoromethyl)-6-methylmorpholine

The fluoromethyl group is a key feature of this compound, and its reactivity is of significant interest. The strong carbon-fluorine bond and the high electronegativity of the fluorine atom govern the types of reactions that can occur at this center.

Nucleophilic substitution reactions at the primary carbon of the fluoromethyl group can theoretically proceed through either an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.com However, the nature of the substrate and the leaving group ability of fluoride (B91410) play crucial roles in determining the favored pathway.

The S(_N)2 mechanism involves a backside attack by a nucleophile, leading to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com For this compound, the primary nature of the carbon bearing the fluorine atom would typically favor an S(_N)2 reaction due to minimal steric hindrance. youtube.com However, the fluoride ion is a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride anion. Strong nucleophiles and polar aprotic solvents are generally required to facilitate S(_N)2 reactions. youtube.comkhanacademy.org

The S(_N)1 mechanism, on the other hand, proceeds through a carbocation intermediate. masterorganicchemistry.com The formation of a primary carbocation adjacent to an electron-withdrawing fluorine atom would be highly unstable, making the S(_N)1 pathway energetically unfavorable for this substrate. youtube.comyoutube.com While carbocation rearrangements can sometimes lead to more stable intermediates, the structure of this compound does not readily allow for favorable rearrangements. youtube.com

Therefore, nucleophilic substitution at the fluoromethyl center of this compound is expected to be challenging but would likely proceed via an S(_N)2 mechanism under forcing conditions with a strong nucleophile.

Table 1: Comparison of S(_N)1 and S(_N)2 Reactions at the Fluoromethyl Center

FeatureS(_N)1 ReactionS(_N)2 ReactionRelevance to this compound
Mechanism Stepwise (Carbocation intermediate) masterorganicchemistry.comConcerted (Single transition state) masterorganicchemistry.comS(_N)2 is more likely due to the primary substrate. youtube.com
Substrate Tertiary > Secondary > Primary rsc.orgPrimary > Secondary > Tertiary youtube.comThe primary fluoromethyl group favors S(_N)2.
Nucleophile Weak nucleophiles are effective. youtube.comStrong nucleophiles are required. youtube.comA strong nucleophile would be needed to displace fluoride.
Leaving Group Good leaving group required. youtube.comGood leaving group enhances rate. youtube.comFluoride is a poor leaving group, hindering both pathways.
Solvent Polar protic solvents favor this pathway. youtube.comPolar aprotic solvents favor this pathway. youtube.comA polar aprotic solvent would be preferred for an S(_N)2 reaction.
Stereochemistry Racemization youtube.comInversion of configuration youtube.comIf a reaction occurs, inversion of stereochemistry is expected.

The activation of C-H bonds is a powerful tool in organic synthesis. In the context of this compound, the C-H bonds on the carbon adjacent to the fluorine atom are of interest. The electron-withdrawing nature of the fluorine atom can influence the acidity and reactivity of these protons. However, a review of the current literature reveals a lack of specific studies on the C-H activation of this compound. This represents an area ripe for future investigation, potentially enabling novel functionalizations of the morpholine (B109124) ring.

Reactivity Profiles of the Morpholine Nitrogen and Oxygen Atoms within this compound

The morpholine ring contains both a secondary amine nitrogen and an ether oxygen, each with distinct reactivity profiles.

The nitrogen atom in the morpholine ring is a nucleophilic and basic center. It can readily undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals.

Protonation: Reaction with acids to form morpholinium salts.

The presence of the fluoromethyl and methyl groups on the ring can sterically hinder the approach of bulky electrophiles to the nitrogen atom.

In contrast, the oxygen atom of the morpholine ether linkage is generally unreactive. It can act as a hydrogen bond acceptor but is typically not involved in bond-forming reactions under standard conditions. Cleavage of the ether bond requires harsh conditions, such as treatment with strong acids like hydrobromic or hydroiodic acid.

Regioselective and Chemoselective Transformations of this compound

The presence of multiple reactive sites in this compound—the N-H bond, the C-F bond, and various C-H bonds—raises questions of regioselectivity and chemoselectivity in its transformations.

Regioselectivity refers to the preference for reaction at one position over another. For instance, in a deprotonation reaction, the N-H proton is significantly more acidic than any of the C-H protons and would be selectively removed by a base. In reactions involving electrophiles, the nitrogen atom is the most nucleophilic site.

Chemoselectivity is the preferential reaction of one functional group over another. In the case of this compound, a key chemoselective challenge would be to functionalize the C-F or a C-H bond without affecting the more reactive N-H bond. This would typically require protection of the nitrogen atom, for example, by acylation, before attempting transformations at other sites. Subsequent deprotection would then reveal the modified morpholine. The development of regioselective syntheses is a key area in the application of fluorinated building blocks. researchgate.netkyoto-u.ac.jpmorressier.com

Hydrogen Bonding and Non-Covalent Interactions Modulated by the Fluorine Atom in this compound

Non-covalent interactions play a crucial role in determining the conformation and intermolecular associations of molecules. nih.gov The fluorine atom in this compound significantly influences these interactions.

The highly electronegative fluorine atom can participate in hydrogen bonding as a hydrogen bond acceptor, although it is a weaker acceptor than oxygen or nitrogen. More significantly, the presence of the C-F bond can modulate the hydrogen-bond-donating ability of the N-H group and the hydrogen-bond-accepting ability of the morpholine nitrogen and oxygen through inductive effects. The electron-withdrawing nature of the fluoromethyl group can decrease the basicity and nucleophilicity of the nearby nitrogen atom.

Furthermore, the fluorine atom can engage in other non-covalent interactions, such as dipole-dipole interactions and the formation of C-F···H-C contacts. rsc.org These interactions, while individually weak, can collectively influence the solid-state packing and conformational preferences of the molecule. The study of fluorine-mediated intermolecular interactions is an active area of research with implications for crystal engineering and materials science. rsc.orgrsc.org The introduction of fluorine has also been shown to modulate the properties of molecules in biological systems. nih.gov

Derivatization Strategies and Applications of 2 Fluoromethyl 6 Methylmorpholine As a Chemical Scaffold

Functionalization of the Morpholine (B109124) Nitrogen: N-Alkylation and Acylation Reactions

The secondary amine of the morpholine ring is a key handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: This common transformation involves the reaction of the morpholine nitrogen with various alkylating agents. While specific examples for 2-(Fluoromethyl)-6-methylmorpholine are not documented, general methods for morpholine N-alkylation are well-established. These typically involve the use of alkyl halides (R-X, where X = Cl, Br, I) or sulfonate esters (e.g., tosylates, mesylates) in the presence of a base to neutralize the resulting acid. The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) can be optimized to achieve high yields. For instance, the N-alkylation of morpholine with various alcohols has been achieved using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase, demonstrating the versatility of this reaction. researchgate.netresearchgate.net

N-Acylation: The introduction of an acyl group onto the morpholine nitrogen can be readily achieved using various acylating agents. Common reagents include acyl chlorides (RCOCl) and acid anhydrides ((RCO)₂O), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are typically high-yielding and tolerant of a wide range of functional groups on the acylating agent. nih.govrsc.org This allows for the synthesis of a diverse library of amides, which can serve as key intermediates or as final bioactive molecules.

A hypothetical reaction scheme for the N-alkylation and N-acylation of this compound is presented below:

Hypothetical N-Alkylation and N-Acylation Reactions

Reaction TypeElectrophileGeneral ConditionsHypothetical Product
N-AlkylationR-X (Alkyl Halide)Base (e.g., K₂CO₃), Solvent (e.g., ACN)4-Alkyl-2-(fluoromethyl)-6-methylmorpholine
N-AcylationRCOCl (Acyl Chloride)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)(4-(2-(Fluoromethyl)-6-methylmorpholino))(phenyl)methanone

Modifications at the Fluoromethyl Moiety: Synthesis of Advanced Fluorinated Building Blocks

The fluoromethyl group (CH₂F) presents another site for potential modification, although reactions at this position are generally more challenging than N-functionalization. The high strength of the C-F bond makes direct displacement difficult. However, the development of modern synthetic methodologies for the introduction and transformation of fluorinated groups is an active area of research. researchgate.net

One potential avenue could involve the deprotonation of the carbon adjacent to the fluorine atom, if a sufficiently strong base is employed, to generate a transient carbanion that could react with electrophiles. However, the acidity of the CH₂F protons is not exceptionally high.

A more plausible strategy might involve the synthesis of analogs where the fluorine is replaced by a better leaving group (e.g., chlorine, bromine) to facilitate nucleophilic substitution, followed by fluorination in a later step. The synthesis of monofluoromethylated N-heterocycles has been recently reviewed, highlighting various strategies that could potentially be adapted. mdpi.com

Development of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold can be incorporated into hybrid molecules, which combine two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This is a common strategy in drug discovery.

For example, the morpholine nitrogen could be linked to other heterocyclic systems known for their biological relevance, such as quinolines, pyrimidines, or triazoles. The synthesis of such hybrids would typically involve the N-alkylation or N-acylation strategies described in section 5.1, using an appropriately functionalized second pharmacophore as the electrophile. While no specific hybrids of this compound are reported, the synthesis of various quinoline-based morpholine-1,2,3-triazole hybrids has been described, showcasing the feasibility of this approach. nih.gov

Utility of this compound as a Precursor in Complex Molecule Synthesis

Due to its pre-installed stereocenters and the presence of the fluoromethyl group, this compound could serve as a valuable chiral building block for the synthesis of more complex molecules. The morpholine ring can be a stable platform for the elaboration of substituents in a defined three-dimensional arrangement.

For instance, the N-H bond could be protected, followed by functionalization at other positions if available, and then deprotection and further derivatization of the nitrogen. The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation of dehydromorpholines has been developed, indicating the importance of such chiral scaffolds. nih.gov Although this specific compound has not been reported as a precursor, its structural features make it an attractive starting material for the synthesis of novel, stereochemically complex, and fluorinated bioactive compounds.

Analysis of Structure-Reactivity and Structure-Property Relationships for this compound Derivatives

A systematic study of the structure-reactivity and structure-property relationships (SAR) of derivatives of this compound would be crucial for its development as a useful scaffold.

Structure-Reactivity: The electronic effect of the fluoromethyl group at the 2-position is expected to influence the nucleophilicity and basicity of the morpholine nitrogen. The electron-withdrawing nature of fluorine would likely decrease the basicity of the nitrogen atom compared to its non-fluorinated counterpart, 2,6-dimethylmorpholine. This could affect the reaction rates and conditions required for N-alkylation and N-acylation.

Structure-Property: The introduction of different substituents on the morpholine nitrogen would systematically alter the physicochemical properties of the resulting molecules. Key properties to investigate would include:

Metabolic Stability: The C-F bond is exceptionally stable towards metabolic cleavage. Therefore, derivatives of this scaffold are expected to exhibit enhanced metabolic stability, a desirable feature for drug candidates.

Systematic derivatization and subsequent analysis of these properties would provide a valuable dataset for guiding the design of new compounds with optimized characteristics for specific applications.

Computational Chemistry and Theoretical Investigations of 2 Fluoromethyl 6 Methylmorpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2-(Fluoromethyl)-6-methylmorpholine

There are no published studies detailing the quantum chemical calculations of this compound. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or other ab initio calculations to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors.

Hypothetical Data Table for Electronic Properties: Were such research available, a data table summarizing key electronic properties might be presented as follows. The values in this table are purely illustrative and not based on actual calculations.

PropertyCalculated Value (Illustrative)
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment2.1 D
Mulliken Charge on Fluorine-0.45 e

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would be invaluable for understanding the conformational landscape of the morpholine (B109124) ring and the orientation of its substituents over time, as well as its interactions with solvent molecules or other species.

Investigation of Non-Covalent Interactions and Molecular Recognition through Computational Methods

A detailed computational investigation of the non-covalent interactions involving this compound has not been performed. These studies are crucial for understanding how the molecule might interact with biological targets or other molecules, governed by forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. researchgate.netmdpi.comrsc.orgrsc.org

Prediction of Spectroscopic Properties through Theoretical Models for this compound

Theoretical predictions of spectroscopic properties such as NMR, IR, and Raman spectra for this compound are not available. Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures. dergipark.org.tr

Hypothetical Data Table for Predicted Spectroscopic Data: An illustrative table of what such data might look like is provided below. These are not real, calculated values.

Spectroscopic DataPredicted Value (Illustrative)
1H NMR (ppm, rel. to TMS)δ 2.5-4.5
13C NMR (ppm, rel. to TMS)δ 20-80
19F NMR (ppm, rel. to CFCl3)δ -230
Key IR Frequencies (cm-1)2950 (C-H), 1100 (C-O-C), 1050 (C-F)

Design of Novel this compound Derivatives via In Silico Methods

There is no existing research on the in silico design of novel derivatives based on the this compound scaffold. Such studies would typically employ techniques like molecular docking and quantitative structure-activity relationship (QSAR) to design new compounds with potentially enhanced biological activity or desired properties. nih.govplos.org

Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 2 Fluoromethyl 6 Methylmorpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of 2-(Fluoromethyl)-6-methylmorpholine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus in the molecule can be determined, providing insights into connectivity and stereochemistry.

While specific experimental data for this compound is not publicly available, expected chemical shifts and coupling constants can be predicted based on the analysis of related substituted morpholine (B109124) and fluorinated compounds. researchgate.netnih.govchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the morpholine ring, the methyl group, and the fluoromethyl group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen, nitrogen, and fluorine atoms. The protons on the carbon bearing the fluoromethyl group (C2) and the methyl group (C6) would likely appear as complex multiplets due to diastereotopicity and coupling to each other, as well as to the fluorine atom. The methyl group would likely present as a doublet.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon skeleton. Six distinct signals would be expected, corresponding to the four carbons of the morpholine ring, the methyl carbon, and the fluoromethyl carbon. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. The chemical shifts of the ring carbons would be indicative of their position relative to the heteroatoms. chemicalbook.comspectrabase.com

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilazom.comthermofisher.com For this compound, the ¹⁹F spectrum would be expected to show a triplet due to coupling with the two adjacent protons of the fluoromethyl group. The chemical shift would be characteristic of a fluorine atom in a fluoromethyl group attached to a carbon-heteroatom center.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (CH₃) 1.0 - 1.3 d J(H,H) ≈ 6-7
¹H (Ring CH) 2.5 - 4.5 m -
¹H (CH₂F) 4.4 - 4.8 dt ²J(H,F) ≈ 45-50, ³J(H,H) ≈ 3-5
¹³C (CH₃) 15 - 20 q -
¹³C (Ring C) 50 - 80 t or d -
¹³C (CH₂F) 80 - 85 t ¹J(C,F) ≈ 170-180
¹⁹F -215 to -230 t ²J(F,H) ≈ 45-50

Note: These are predicted values based on analogous structures and should be confirmed by experimental data.

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its elemental formula, C₆H₁₂FNO. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

MS/MS (Tandem Mass Spectrometry): MS/MS analysis involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. While specific fragmentation data for this compound is not available, fragmentation of related morpholine derivatives often involves cleavage of the ring. nist.govnist.gov For this compound, characteristic fragmentation pathways would likely include the loss of the fluoromethyl group, the methyl group, or cleavage of the morpholine ring to form stable fragment ions. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Information Obtained
HRMS [M+H]⁺ 134.0976 Elemental Formula Confirmation (C₆H₁₃FNO⁺)
MS/MS [M-CH₃]⁺ 118.0719 Loss of methyl group
MS/MS [M-CH₂F]⁺ 100.0761 Loss of fluoromethyl group

Note: These are predicted values and require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-O, C-N, and C-F bonds. The N-H stretching vibration would appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce a strong band in the 1050-1150 cm⁻¹ region. The C-F stretching vibration is expected to appear as a strong absorption in the 1000-1100 cm⁻¹ range. uobaghdad.edu.iqresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR spectrum. The C-C and C-N symmetric stretching modes of the morpholine ring are often more prominent in the Raman spectrum. The C-F bond, while visible in the IR, would also give rise to a Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3300 - 3500 Medium Weak
C-H Stretch (Aliphatic) 2850 - 3000 Strong Strong
C-O-C Stretch 1050 - 1150 Strong Medium
C-F Stretch 1000 - 1100 Strong Medium
C-N Stretch 1180 - 1280 Medium Medium

Note: These are predicted values based on analogous structures and should be confirmed by experimental data.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. For this compound, which has two chiral centers at the C2 and C6 positions, X-ray crystallography of a suitable single crystal would provide unambiguous assignment of the relative and absolute configuration (e.g., cis or trans, and R/S at each center).

The crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the N-H group, which can influence the crystal packing. While no crystal structure for this compound has been reported, studies on other substituted morpholines have revealed detailed structural features. acs.orgnih.gov

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess if the compound is synthesized in an enantiomerically enriched form.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18 for reversed-phase) can be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity. For the separation of enantiomers, chiral HPLC is the method of choice. By using a chiral stationary phase, the two enantiomers of a specific diastereomer (e.g., the cis or trans form) can be separated and quantified to determine the enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for purity assessment. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer provides identification of the separated components based on their mass spectra. Derivatization of the amine group may be necessary to improve the chromatographic properties of the compound. hmdb.ca Chiral GC columns can also be employed for the determination of enantiomeric excess.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Column Type Mobile/Carrier Gas Detector Application
HPLC Reversed-Phase (e.g., C18) Acetonitrile/Water UV, ELSD Purity Assessment
Chiral HPLC Chiral Stationary Phase Hexane/Isopropanol UV Enantiomeric Excess Determination
GC-MS Capillary (e.g., DB-5) Helium Mass Spectrometer Purity Assessment, Impurity Identification
Chiral GC-MS Chiral Stationary Phase Helium Mass Spectrometer Enantiomeric Excess Determination

Note: The specific conditions would need to be optimized experimentally.

Emerging Research Directions and Future Perspectives for 2 Fluoromethyl 6 Methylmorpholine

Integration with Advanced Synthetic Platforms (e.g., Automated Synthesis, Microfluidics)

The synthesis of complex molecules like 2-(Fluoromethyl)-6-methylmorpholine is increasingly benefiting from the integration of advanced synthetic platforms that offer enhanced control, efficiency, and reproducibility.

Automated Synthesis: The principles of automated synthesis, which have been successfully applied to other complex molecules, including radiolabeled compounds for positron emission tomography (PET), present a significant opportunity for the production of this compound and its derivatives. chemrxiv.orgnih.govnih.govopenmedscience.comiaea.orgresearchgate.net For instance, the automated synthesis of [¹⁸F]fluorocholine, another fluorinated amine, has been achieved using commercial synthesizers, demonstrating the feasibility of automating multi-step radiolabeling processes. nih.govopenmedscience.comiaea.orgresearchgate.net A similar approach could be envisioned for the radiosynthesis of [¹⁸F]this compound, which would be invaluable for PET imaging studies. The development of automated platforms enables high-throughput screening of reaction conditions and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. mit.edu

Microfluidics: Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The synthesis of CHF₂-containing heterocycles has been successfully demonstrated using low-cost 3D printed photoflow reactors, highlighting the potential of this technology for the synthesis of fluorinated compounds. nih.gov The application of microfluidics to the synthesis of this compound could lead to more efficient and scalable production methods.

A hypothetical automated synthesis workflow for a library of 2-(fluoromethyl)morpholine (B3281579) derivatives is presented below:

StepDescriptionTechnologyPotential Advantages
1. Reagent PreparationAutomated dispensing of starting materials and reagents.Liquid handling robotsHigh precision and throughput
2. ReactionExecution of the synthetic steps in a controlled environment.Automated synthesis module or microfluidic reactorImproved yield, selectivity, and safety
3. PurificationAutomated purification of the crude product.Automated HPLC or solid-phase extractionHigh purity and reduced manual labor
4. AnalysisIn-line or automated analysis of the final product.Integrated LC-MS or NMRRapid quality control

Exploration of Novel Catalytic Transformations for this compound Derivatives

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic transformations for fluorinated molecules is an active area of research.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. The direct enantioselective α-fluorination of aldehydes using enamine catalysis is a prime example of the power of this approach. nih.gov This strategy could be adapted for the asymmetric synthesis of this compound, providing access to specific stereoisomers which are often crucial for biological activity.

Transition Metal Catalysis: Transition metal-catalyzed reactions offer a broad range of possibilities for the functionalization of the morpholine (B109124) ring. For example, nickel-catalyzed cross-trimerization reactions have been used to form fluorine-containing ketones. acs.org Such catalytic methods could be employed to introduce diverse substituents onto the this compound scaffold, enabling the synthesis of a wide array of derivatives with tailored properties. The transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated heterocycles via ketenimines showcases the potential of catalytic rearrangements in generating complex fluorinated structures. nih.gov

Green Chemistry Principles Applied to the Synthesis of Fluorinated Morpholines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact.

Recent advancements in the synthesis of morpholines have focused on developing greener and more efficient protocols. A notable example is the one or two-step, redox-neutral synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate. chemrxiv.orgresearchgate.netnih.govchemrxiv.org This method offers significant environmental and safety benefits over traditional multi-step procedures. chemrxiv.orgresearchgate.net Applying such green principles to the synthesis of this compound would involve the use of less hazardous reagents, minimization of waste, and improved atom economy. chemrxiv.org The use of N-formylmorpholine as a green solvent in organic synthesis further highlights the potential for morpholine derivatives to contribute to more sustainable chemical processes. ajgreenchem.com

Green Chemistry PrincipleApplication in Fluorinated Morpholine Synthesis
Waste Prevention Developing one-pot or tandem reactions to reduce the number of synthetic steps and associated waste.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses Employing non-toxic or less toxic fluorinating agents and solvents.
Catalysis Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

Theoretical Frameworks for Predicting Reactivity and Design of Next-Generation Analogues of this compound

Computational chemistry plays a crucial role in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to study the electronic structure and reactivity of this compound. chemrevlett.com By calculating parameters such as HOMO and LUMO energy levels, it is possible to predict the molecule's susceptibility to nucleophilic or electrophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. chemrevlett.com Computational studies on the interaction of fluorinated compounds with biological targets can provide insights into binding modes and affinities, aiding in the design of more potent analogues. nih.gov

Design of Next-Generation Analogues: The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.comresearchgate.netnih.gov Theoretical models can be used to predict how modifications to the this compound scaffold will affect these properties. For example, computational studies on fluorinated peptides have shown that the degree of fluorination can be used to control self-assembly properties. rsc.org This predictive power allows for the rational design of next-generation analogues with optimized characteristics for specific applications.

Cross-Disciplinary Research Avenues for this compound in Emerging Chemical Technologies

The unique properties of fluorinated compounds make them attractive for a wide range of applications, and this compound is no exception.

Materials Science: Morpholine derivatives have applications as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.orgsilverfernchemical.com The incorporation of the fluoromethyl group could lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties.

Agrochemicals: Morpholine derivatives are utilized as fungicides and herbicides in the agrochemical industry. e3s-conferences.org The development of new fluorinated morpholine-based agrochemicals could lead to more effective and environmentally benign crop protection agents.

Pharmaceuticals: The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. researchgate.nete3s-conferences.orgresearchgate.netnih.gov The introduction of a fluoromethyl group can enhance a drug's metabolic stability and binding affinity. researchgate.net Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. researchgate.netnih.gov

Chemical Industry: Morpholine and its derivatives are used as corrosion inhibitors, solvents, and catalysts in various industrial processes. silverfernchemical.comchemicalbook.comwikipedia.orgiarc.fr The specific properties of this compound could lead to its use in specialized applications, such as in the formulation of advanced coatings or as a phase-transfer catalyst in fluorinated systems. nih.gov

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